molecular formula C11H13Br B6181954 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene CAS No. 2648947-25-3

4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene

Cat. No.: B6181954
CAS No.: 2648947-25-3
M. Wt: 225.1
InChI Key:
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Description

4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a five-membered ring This particular compound is characterized by the presence of a bromomethyl group at the 4-position and a methyl group at the 6-position on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methyl-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl-substituted indenes.

Scientific Research Applications

4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

    4-(Bromomethyl)benzene: Commonly used in organic synthesis for introducing bromomethyl groups into molecules.

    6-Methyl-2,3-dihydro-1H-indene: The precursor for the synthesis of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene.

Uniqueness

This compound is unique due to its specific substitution pattern, which allows for selective chemical transformations

Properties

CAS No.

2648947-25-3

Molecular Formula

C11H13Br

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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